molecular formula C14H17FO3 B8506901 8-(3-Fluorophenyl)-1,4-dioxaspiro[4,5]decan-8-ol

8-(3-Fluorophenyl)-1,4-dioxaspiro[4,5]decan-8-ol

Cat. No. B8506901
M. Wt: 252.28 g/mol
InChI Key: LOAQYUKYUAVPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08137583B2

Procedure details

Well-dried magnesium (8.3 g) and THF (20 ml) were put in a reaction vessel under a nitrogen atmosphere, and heated to 50° C. 1-Bromo-3-fluorobenzene (14) (60.0 g) dissolved in THF (300 ml) was slowly added dropwise thereto in the temperature range of 40° C. to 60° C., and the mixture was stirred for another 60 minutes. Then, 1,4-dioxaspiro[4.5]decan-8-one (15) (64.3 g) dissolved in THF (150 ml) was slowly added dropwise thereto in the temperature range of 50° C. to 60° C., and the mixture was stirred for another 60 minutes. The reaction mixture was cooled to 30° C., and then poured into a vessel containing an aqueous 1N—HCl solution (900 ml) and ethyl acetate (500 ml), and mixed. The mixture was then allowed to stand until it had separated into two phases, the organic and aqueous phases, and an extractive operation to an organic phase was carried out. The organic phase was fractionated, and washed sequentially with water and a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure, giving 74.6 g of 8-(3-fluorophenyl)-1,4-dioxaspiro[4,5]decan-8-ol (16).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
1,4-dioxaspiro[4.5]decan-8-one
Quantity
64.3 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
900 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[Na+].C1(S([O-])=[O:10])C=CC=CC=1.[F:12][C:13]1[CH:18]=[C:17]([CH:19]2[CH2:24][CH2:23]C(CCCCC)C[CH2:20]2)[CH:16]=[CH:15][C:14]=1C1CCC(C2CCC(O)CC2)CC1.Cl.[C:44]([O:47][CH2:48][CH3:49])(=[O:46])[CH3:45]>C1COCC1>[F:12][C:13]1[CH:18]=[C:17]([C:19]2([OH:10])[CH2:24][CH2:23][C:44]3([O:46][CH2:49][CH2:48][O:47]3)[CH2:45][CH2:20]2)[CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)S(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
1,4-dioxaspiro[4.5]decan-8-one
Quantity
64.3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C1CCC(CC1)CCCCC)C1CCC(CC1)C1CCC(CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
900 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
in the temperature range of 40° C. to 60° C., and the mixture was stirred for another 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
was slowly added dropwise
STIRRING
Type
STIRRING
Details
in the temperature range of 50° C. to 60° C., and the mixture was stirred for another 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 30° C.
ADDITION
Type
ADDITION
Details
poured into a vessel
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
had separated into two phases
WASH
Type
WASH
Details
washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 74.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.